
1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol is a highly fluorinated organic compound. It is characterized by its unique structure, which includes two trifluoromethyl groups and six fluorine atoms attached to a pentane-2,4-diol backbone. This compound is known for its chemical stability and unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol typically involves the reaction of hexafluoroacetone with a suitable diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and low dielectric constants.
Mechanism of Action
The mechanism of action of 1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: This compound shares a similar fluorinated structure but lacks the diol functionality.
Hexafluoroacetylacetone: Another fluorinated compound with similar properties but different functional groups.
Uniqueness: 1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol is unique due to its combination of high fluorine content and diol functionality. This combination imparts unique chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
503169-49-1 |
|---|---|
Molecular Formula |
C7H4F12O2 |
Molecular Weight |
348.09 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol |
InChI |
InChI=1S/C7H4F12O2/c8-4(9,10)2(20,5(11,12)13)1-3(21,6(14,15)16)7(17,18)19/h20-21H,1H2 |
InChI Key |
ZXXAYTLNJUZPGL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


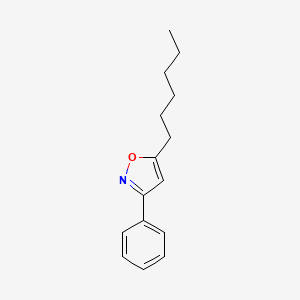


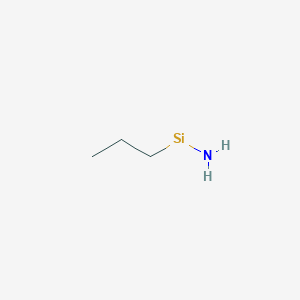
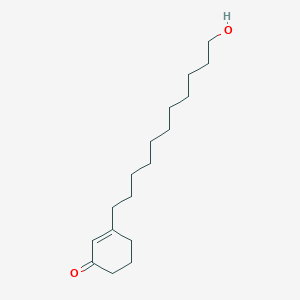
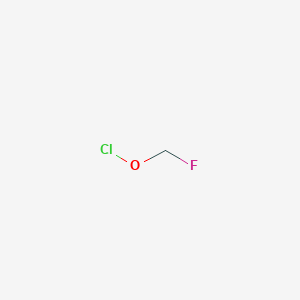
![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
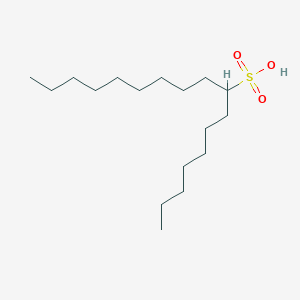
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)

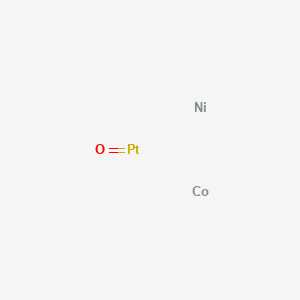
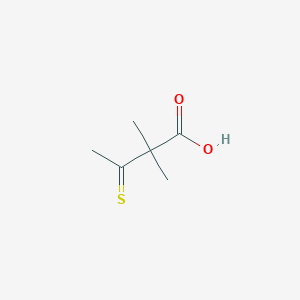
![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)
